3-(2,6-Dimethylbenzyl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

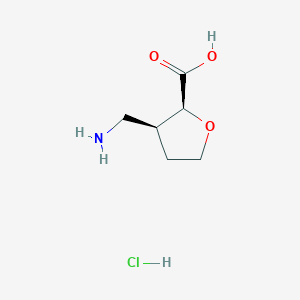

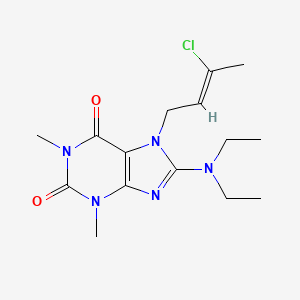

The compound “3-(2,6-Dimethylbenzyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The “2,6-Dimethylbenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with methyl groups (-CH3) at the 2nd and 6th positions of the benzene ring .

Synthesis Analysis

While the specific synthesis pathway for “3-(2,6-Dimethylbenzyl)-1H-pyrazole” is not available, it might involve the reaction of a 2,6-dimethylbenzyl halide with a pyrazole derivative . The exact conditions and reagents would depend on the specific halide and pyrazole used .Molecular Structure Analysis

The molecular structure of “3-(2,6-Dimethylbenzyl)-1H-pyrazole” would likely show a pyrazole ring attached to a benzyl group with two methyl groups at the 2nd and 6th positions of the benzene ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound “3-(2,6-Dimethylbenzyl)-1H-pyrazole” might undergo various chemical reactions. For instance, the pyrazole ring might participate in nucleophilic substitution reactions . The benzyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,6-Dimethylbenzyl)-1H-pyrazole” would depend on its molecular structure. For instance, it might exhibit properties typical of aromatic compounds and pyrazoles .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Pyrazole derivatives exhibit significant antioxidant activity, which is crucial for protecting cells from damage caused by free radicals. For instance, a study on novel series of hydrazone, 1,3,4-oxadiazole, and 1,2,4-triazole derived from 3,5-dimethyl-1H-pyrazole demonstrated potential radical scavenging capacity and iron binding activity, indicating their antioxidant potential (Karrouchi et al., 2019). Similarly, derivatives containing the pyrazole moieties, such as (5-Hydroxy-3,5-dimethyl-4,5-dihydro-pyrazol-1-yl)-pyridin-4-yl-methanone, showed moderate antioxidant activities in DPPH assays (Lynda, 2021).

Anticancer Activity

Pyrazole-containing compounds also show promise in anticancer research. Platinum (II) and palladium (II) complexes with pyrazole-containing ligands were screened for their anticancer potential, indicating their ability to act as potential novel anticancer agents with mechanisms including alkylating activity, induction of apoptosis, and DNA binding (Budzisz et al., 2004). Another study explored the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, further investigating their potential in medicinal chemistry (Guerrero et al., 2008).

Antibacterial and Antimalarial Activities

The antibacterial and antimalarial properties of pyrazole derivatives are also noteworthy. Novel Schiff bases derived from aminophenazone, containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety, showed moderate to good antibacterial activity against various bacterial strains, suggesting their use as antibacterial agents (Asiri & Khan, 2010). Additionally, platinum(II) and palladium(II) complexes with pyrazole derivatives were evaluated for their in vitro antimalarial and cytotoxic activities, revealing promising leads for anticancer and antimalarial agents (Quirante et al., 2011).

Structural and Theoretical Studies

Theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted to understand the structural and electronic characteristics of pyrazole derivatives. Such studies provide insight into the molecular properties that contribute to the biological activities of these compounds (Al-Amiery et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[(2,6-dimethylphenyl)methyl]-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-3-5-10(2)12(9)8-11-6-7-13-14-11/h3-7H,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWBKGSPJDVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylbenzyl)-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

![1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea](/img/structure/B2667397.png)

![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)

![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2667403.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)